Steric hindrance effects of the mesityl group in propargyl alcohols
Steric hindrance effects of the mesityl group in propargyl alcohols
This guide explores the steric and electronic influence of the mesityl (2,4,6-trimethylphenyl) group on the reactivity and stability of propargyl alcohols. It synthesizes mechanistic principles with practical synthetic protocols for researchers in organic chemistry and drug discovery.
Executive Summary
The introduction of a mesityl group onto a propargyl alcohol scaffold fundamentally alters its reactivity landscape. Unlike the phenyl group, which allows for free rotation and planar conjugation, the mesityl group exerts a profound "orthogonal locking" effect . The two ortho-methyl groups create a steric wall that restricts bond rotation (atropisomerism), kinetically stabilizes reactive intermediates (propargyl cations), and dictates the stereochemical outcome of rearrangements (Meyer-Schuster). This guide details how to leverage these effects for precision synthesis and stable drug scaffold design.
Mechanistic Principles: The "Gearing" Effect
Orthogonal Shielding
In 1-mesitylprop-2-yn-1-ol, the aromatic ring is forced out of coplanarity with the propargyl backbone due to the steric clash between the ortho-methyls and the alkyne/hydroxyl substituents. This results in a conformation where the mesityl ring acts as a "shield" perpendicular to the reaction center.
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Kinetic Stabilization: Nucleophiles cannot approach the propargylic carbon from the ortho-quadrants.
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Cation Longevity: Upon ionization (e.g., in Nicholas reactions or acid catalysis), the resulting propargyl cation is shielded from bimolecular quenching, significantly increasing its lifetime compared to the phenyl analog.
Visualization of Steric Gearing
The following diagram illustrates the steric clash that forces the orthogonal conformation and the resulting "gearing" mechanism that dictates reactivity.
Figure 1: The mechanistic flow of steric hindrance imposed by the mesityl group.
Reactivity Matrix: Mesityl vs. Phenyl
The following table contrasts the reactivity of 1-mesitylprop-2-yn-1-ol with its phenyl analogue, highlighting the "Mesityl Advantage" in specific transformations.
| Feature | Phenyl Propargyl Alcohol | Mesityl Propargyl Alcohol | Mechanistic Driver |
| Cation Stability | Moderate; prone to rapid nucleophilic attack. | High ; kinetically stabilized by ortho-methyl shielding. | Steric blocking of the empty p-orbital face. |
| Meyer-Schuster | Mixtures of E and Z enones often observed. | Highly E-Selective | Z-transition state is destabilized by ortho-methyl clash. |
| Rupe Rearrangement | Competes with Meyer-Schuster in acidic media.[1] | Suppressed | Steric bulk prevents the necessary enyne intermediate formation. |
| Oxidation (MnO2) | Fast; yields ynone rapidly. | Slower/Controlled | Approach of oxidant is hindered; prevents over-oxidation. |
| Atropisomerism | None (free rotation). | Possible (Rotational barrier > 20 kcal/mol) | "Cog-wheel" gearing of methyl groups against the alkyne. |
Experimental Protocols
Synthesis of 1-Mesitylprop-2-yn-1-ol
A robust Grignard protocol avoiding common side reactions.
Reagents:
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Mesitaldehyde (2,4,6-trimethylbenzaldehyde) [1.0 eq]
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Ethynylmagnesium bromide (0.5 M in THF) [1.2 eq]
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Anhydrous THF[2]
Workflow:
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Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
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Solvation: Dissolve Mesitaldehyde (10 mmol) in anhydrous THF (50 mL). Cool to 0°C (ice bath). Note: Cooling is critical to prevent competitive reduction of the aldehyde.
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Addition: Add Ethynylmagnesium bromide (24 mL, 12 mmol) dropwise via syringe pump over 30 minutes. The solution will turn slightly yellow.
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Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (10% EtOAc/Hexane). The bulky aldehyde reacts slower than benzaldehyde.
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Quench: Cool back to 0°C. Quench carefully with sat. NH₄Cl (20 mL).
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Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (Silica gel, 5-10% EtOAc/Hexane).
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Yield Expectation: 85-92%.[4]
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Characterization: ¹H NMR will show the propargylic proton as a doublet or broad singlet shifted upfield relative to the phenyl analog due to the shielding cone of the orthogonal ring.
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The "Steric Filter" Meyer-Schuster Rearrangement
Selective synthesis of (E)-mesityl enones.[3]
Principle: The rearrangement proceeds via a 1,3-shift of the hydroxyl group.[1] The mesityl group destabilizes the transition state leading to the Z-isomer, forcing the formation of the thermodynamically stable E-isomer.
Figure 2: Pathway for the steric-controlled Meyer-Schuster rearrangement.
Protocol:
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Dissolve 1-mesitylprop-2-yn-1-ol (1 mmol) in Toluene (10 mL).
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Add p-Toluenesulfonic acid (p-TSA) (0.1 eq).
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Heat to 80°C for 2 hours.
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Cool and wash with sat. NaHCO₃.
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Evaporate solvent. The crude product is typically >95% E-isomer.
Applications in Drug Development
Metabolic Blocking (The "Mesityl Shield")
In medicinal chemistry, the mesityl group is used to block metabolic "soft spots."
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Mechanism: Cytochrome P450 enzymes require close approach to the aromatic ring for hydroxylation. The ortho-methyl groups of the mesityl moiety physically prevent the heme iron-oxo species from approaching the ring face or the benzylic position (propargylic position in this case).
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Application: Use mesityl-propargyl scaffolds in lead optimization to increase half-life (
) when phenyl-propargyl analogs suffer from rapid oxidative clearance.
Molecular Rotors & Atropisomers
The high rotational barrier of the mesityl-alkyne bond allows for the creation of axially chiral drug candidates.
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Design: If the alkyne terminus is substituted with a bulky group (e.g., tert-butyl), the rotation of the mesityl group becomes "locked" at room temperature.
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Utility: This can be exploited to create specific atropisomers that fit into chiral protein binding pockets with higher affinity than a freely rotating phenyl analog.
References
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Mesityl Group Sterics & Synthesis: Smellie, I. A., & Chalmers, B. A. (2025).[5] (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one.[5][6] Molbank, 2025(1), M1952.[6] [Link][6][7]
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Meyer-Schuster Rearrangement Mechanisms: Cadierno, V., et al. (2011).[8] Microwave-Assisted Meyer–Schuster Rearrangement of Propargylic Alcohols Catalyzed by the Oxovanadate Complex. [Link]
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Nicholas Reaction & Cation Stability: Teobald, B. J. (2002). The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis.[9][10] Tetrahedron, 58(21), 4133-4170. [Link]
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Propargyl Alcohol Oxidation Protocols: Liu, J., Xie, X., & Ma, S. (2012).[11] Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones.[11] Synthesis, 44, 1569-1576.[11] [Link]
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Atropisomerism in Hindered Ketones/Alcohols: Vyas, V. K., & Knighton, R. C. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters, 20(4), 975-978. [Link]
Sources
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. A Striking Exception to the Chelate Model for Acyclic Diastereocontrol: Efficient Access to a Versatile Propargyl Alcohol for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ruidera.uclm.es [ruidera.uclm.es]
- 9. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
